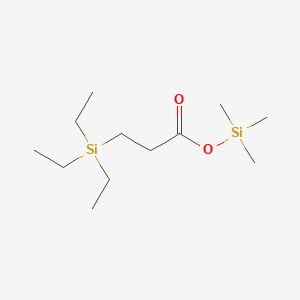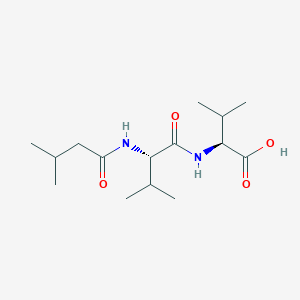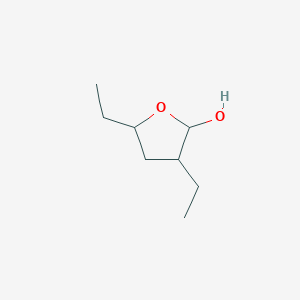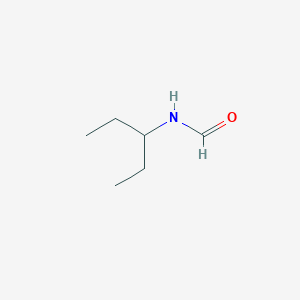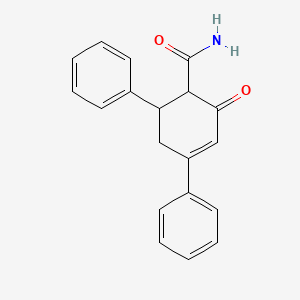
1-Chloro-1-methoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-methoxypentane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxypentane can be synthesized through the reaction of 1-pentanol with thionyl chloride to form 1-chloropentane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve:
Step 1: 1-Pentanol reacts with thionyl chloride in the presence of a base to form 1-chloropentane.
Step 2: 1-Chloropentane is then reacted with sodium methoxide in methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-methoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as pentene.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
1-Chloro-1-methoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-methoxypentane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
1-Chloro-1-methylcyclopentane: Similar in structure but with a cyclopentane ring instead of a linear chain.
1-Methoxypentane: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-methoxypentane: Similar but with the methoxy group positioned differently on the pentane chain.
Uniqueness: 1-Chloro-1-methoxypentane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon atom, which imparts distinct reactivity and chemical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
59452-74-3 |
|---|---|
Formule moléculaire |
C6H13ClO |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
1-chloro-1-methoxypentane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-6(7)8-2/h6H,3-5H2,1-2H3 |
Clé InChI |
CYKLQQNAVINLJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)

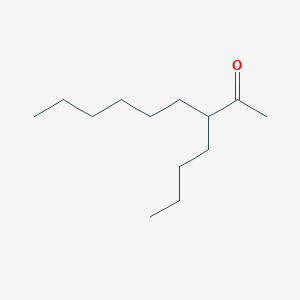
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

